L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
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Overview
Description
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenothiazine, a tricyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the reaction of phenothiazine derivatives with hydrazides. One common method includes the condensation of phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides under both conventional and ultrasonic irradiation conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, it is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The compound may also inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with similar structural features.
The uniqueness of this compound lies in its potential anticancer properties and its ability to act as a precursor for synthesizing other biologically active compounds .
Properties
CAS No. |
84409-81-4 |
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Molecular Formula |
C23H22N4O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C23H22N4O2S/c24-17(14-16-8-2-1-3-9-16)23(29)26-25-15-22(28)27-18-10-4-6-12-20(18)30-21-13-7-5-11-19(21)27/h1-13,17,25H,14-15,24H2,(H,26,29)/t17-/m0/s1 |
InChI Key |
UOYYGNYXYIKRTJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Origin of Product |
United States |
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